(2R,5S)-Ritlecitinib
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Overview
Description
(2R,5S)-Ritlecitinib is a chemical compound known for its potential therapeutic applications. It is a stereoisomer with specific configurations at the 2nd and 5th positions, which contribute to its unique chemical and biological properties. This compound has garnered interest in the fields of chemistry, biology, and medicine due to its promising bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-Ritlecitinib involves several steps, starting from readily available starting materials. One common method involves the use of (S)-proline as a starting material. The synthesis proceeds through a series of reactions, including the formation of a bicyclic intermediate, followed by functional group modifications to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-Ritlecitinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
(2R,5S)-Ritlecitinib has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,5S)-Ritlecitinib involves its interaction with specific molecular targets and pathways. It is known to exhibit strong electrophilic activity, which allows it to interact with various biomolecules. This interaction can modulate cellular signaling pathways, leading to its observed bioactive properties .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (2R,5S)-Ritlecitinib include other stereoisomers and derivatives with similar structural features. Examples include:
- (2S,5R)-Ritlecitinib
- (2R,5R)-Ritlecitinib
- (2S,5S)-Ritlecitinib
Uniqueness
What sets this compound apart from its similar compounds is its specific stereochemistry, which contributes to its unique bioactive properties. The (2R,5S) configuration allows for specific interactions with molecular targets, leading to its distinct therapeutic potential.
Properties
IUPAC Name |
1-[(2R,5S)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRJPFGIXUFMTM-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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